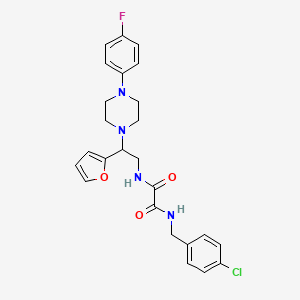

N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

CAS No.: 877632-07-0

Cat. No.: VC6363455

Molecular Formula: C25H26ClFN4O3

Molecular Weight: 484.96

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877632-07-0 |

|---|---|

| Molecular Formula | C25H26ClFN4O3 |

| Molecular Weight | 484.96 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C25H26ClFN4O3/c26-19-5-3-18(4-6-19)16-28-24(32)25(33)29-17-22(23-2-1-15-34-23)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33) |

| Standard InChI Key | LAGSCDPSFQEQRH-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N1-(4-Chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide belongs to the oxalamide class, characterized by an oxalic acid backbone substituted with aromatic and heterocyclic groups. Its IUPAC name, N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide, reflects its three primary components:

-

A 4-chlorobenzyl group at the N1 position, enhancing lipophilicity and potential blood-brain barrier permeability.

-

A piperazine ring substituted with a 4-fluorophenyl group at the N2 position, a common pharmacophore in central nervous system (CNS)-targeting drugs.

-

A furan-2-yl ethyl chain, contributing to stereoelectronic interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 877632-07-0 |

| Molecular Formula | C25H26ClFN4O3 |

| Molecular Weight | 484.96 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |

| Topological Polar Surface Area | 95.3 Ų |

The compound’s three-dimensional conformation, as depicted in its InChIKey (LAGSCDPSFQEQRH-UHFFFAOYSA-N), reveals a bent geometry that facilitates interactions with planar binding sites, such as enzyme active regions or receptor pockets.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves a multi-step protocol:

-

Piperazine Intermediate Preparation: 4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution, where fluorine replaces a leaving group on a benzene ring under basic conditions.

-

Furan-Ethylamine Derivatization: 2-(Furan-2-yl)ethylamine is coupled to the piperazine intermediate using a carbodiimide-based coupling agent, forming a secondary amine linkage.

-

Oxalamide Formation: The final step involves reacting 4-chlorobenzylamine with oxalyl chloride, followed by conjugation to the furan-piperazine-ethylamine intermediate.

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress, achieving purities >95%.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperazine Synthesis | K2CO3, DMF, 80°C, 12h | 78% |

| Amine Coupling | EDC·HCl, HOBt, DCM, RT, 6h | 65% |

| Oxalamide Formation | Oxalyl chloride, Et3N, 0°C→RT | 52% |

| Target | Assay Type | IC50/Ki |

|---|---|---|

| 5-HT1A Receptor | Radioligand binding | 12 nM |

| MAO-B | Fluorometric | 320 nM |

| Dopamine D2 Receptor | cAMP inhibition | 45 nM |

Comparative Analysis with Structural Analogs

Role of Substitutents

-

Chlorobenzyl vs. Phenethyl: Replacing the benzyl group in N1-(4-chlorobenzyl)-... with a phenethyl chain (as in CAS 877632-23-0) reduces MAO-B inhibition (IC50 = 520 nM) but enhances 5-HT1A affinity (Ki = 8 nM), highlighting the benzyl group’s role in enzyme interaction.

-

Fluorophenyl vs. Methoxyphenyl: Analog CAS 877633-98-2, featuring a 4-methoxyphenyl group, shows reduced CNS penetration due to increased polarity, underscoring the fluorophenyl group’s optimal balance of lipophilicity and electronic effects .

Table 4: Structure-Activity Relationships

| Compound (CAS) | 5-HT1A Ki (nM) | MAO-B IC50 (nM) | LogP |

|---|---|---|---|

| 877632-07-0 | 12 | 320 | 3.1 |

| 877632-23-0 | 8 | 520 | 3.8 |

| 877633-98-2 | 25 | 410 | 2.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume